BenchChemオンラインストアへようこそ!

3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

dCTPase Nucleotide metabolism Cancer stemness

3-(4-Benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1018998-90-7) is a uniquely substituted benzoylpyridazine. Its 3,5-dimethylpyrazole RHS distinguishes it from phenyl/benzyl analogs in published dCTPase SAR frameworks, enabling direct potency comparisons against benzyl, thiophenyl, and propargyl analogs. As a congener of patented PDE4 inhibitors, it offers a differentiated scaffold for isoform selectivity profiling. Procure this compound to establish its biochemical activity and develop chemical probes for nucleotide-signaling and oncology programs. Order high-purity material for definitive SAR extension.

Molecular Formula C20H22N6O
Molecular Weight 362.437
CAS No. 1018998-90-7
Cat. No. B2618960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
CAS1018998-90-7
Molecular FormulaC20H22N6O
Molecular Weight362.437
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C
InChIInChI=1S/C20H22N6O/c1-15-14-16(2)26(23-15)19-9-8-18(21-22-19)24-10-12-25(13-11-24)20(27)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3
InChIKeyOEFRRATXICNSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1018998-90-7): Core Identity and Scientific Classification


3-(4-Benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1018998-90-7, molecular formula C₂₀H₂₂N₆O, molecular weight 362.44 g/mol) belongs to the benzoylpyridazine class, a family of heterocyclic compounds bearing a pyridazine core substituted at the 3-position with a 4-benzoylpiperazine moiety and at the 6-position with a 3,5-dimethyl-1H-pyrazole ring. The compound is structurally related to patented phosphodiesterase IV (PDE4) inhibitors [1] and to a recently disclosed class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors [2], positioning it as a scaffold of interest for nucleotide-signaling and oncology research programs.

Why Structural Analogs of 3-(4-Benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Cannot Be Considered Interchangeable


Subtle modifications to the piperazinylpyridazine scaffold produce drastic shifts in target potency and selectivity. In a systematic structure–activity relationship (SAR) study of piperazin-1-ylpyridazines as dCTPase inhibitors, replacing the RHS benzyl group with a thiophen-2-ylmethanyl substituent improved IC₅₀ from 0.170 μM (compound 9) to 0.051 μM (compound 13), while swapping the LHS amide for a sulfonamide altered binding efficiency and off-target profile [1]. The presence of the 3,5-dimethylpyrazole moiety in the target compound distinguishes it from the unsubstituted pyrazole analogs and from the more extensively characterized phenyl/benzyl-substituted pyridazines, making activity extrapolation unreliable without direct comparative data.

Quantitative Differentiation Evidence for 3-(4-Benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 1018998-90-7)


Class-Level dCTPase Inhibitory Potency of Piperazinylpyridazine Scaffolds

A series of piperazin-1-ylpyridazine derivatives, structurally related to the target compound through a shared pyridazine core and LHS benzoylpiperazine motif, demonstrated dCTPase IC₅₀ values ranging from 19 nM to 2.8 μM in a biochemical assay using recombinant human dCTPase [1]. The most potent compound in the series (IC₅₀ = 19 nM, compound 15) featured a 3-chloro-2-methylphenyl LHS and a thiophen-2-ylmethanyl RHS, while compound 6, which carries a benzoyl-type LHS amide linkage analogous to the target compound, achieved an IC₅₀ of 240 nM [1]. However, because the target compound places a 3,5-dimethylpyrazole on the RHS (a motif not explored in the cited study), no direct potency inference can be made without dedicated experimental validation.

dCTPase Nucleotide metabolism Cancer stemness

Intracellular Target Engagement and Selectivity Profile of Piperazinylpyridazine dCTPase Inhibitors

Lead piperazinylpyridazines such as compound 9, 13, and 15 demonstrated intracellular dCTPase engagement via cellular thermal shift assay (CETSA) in HL60 leukemia cells and exhibited >20-fold selectivity over the related enzyme SCD1 (stearoyl-CoA desaturase 1), as quantified by the cellular desaturation index (16:1/16:0 and 18:1/18:0 ratios) in HepG2 cells [1]. Compound 6, which contains a benzoylpiperazine LHS amide comparable to the target compound's linkage chemistry, was shown to be equipotent to the Abbott SCD1 inhibitor CAY10566 in decreasing the SCD1 activity index [1]. The target compound, bearing a distinct 3,5-dimethylpyrazole RHS, has not been profiled in these selectivity assays.

Cellular target engagement CETSA Selectivity profiling

Therapeutic Synergy Evidence for Piperazinylpyridazines with Cytidine Analogs

Several piperazinylpyridazine dCTPase inhibitors (compounds 9, 13, 15) showed synergistic lethality with the cytidine analog 5‑azacytidine (5‑AzaC) in HL60 leukemia cells, as determined by resazurin viability assay and flow cytometry; combination indices indicated strong synergy (CI < 1) [1]. At 10 μM inhibitor concentration with 2.5 μM 5‑AzaC, compounds 13 and 15 induced significantly enhanced cell death compared to either agent alone [1]. Whether the target compound exhibits similar synergy has not been reported.

Leukemia Synergy 5-Azacytidine

Patent-Landscape Differentiation: Benzoylpyridazine PDE4 Inhibitor Precedent

The benzoylpyridazine pharmacophore is claimed in U.S. Patent Application US20040067954 A1 as selective PDE4 inhibitors, with reported utility in asthma, COPD, atopic dermatitis, rheumatoid arthritis, and other inflammatory conditions [1]. The patent generically encompasses pyridazine cores substituted with benzoylpiperazine and various heteroaryl groups. While the target compound's 3,5-dimethylpyrazol-1-yl substituent falls within the patent's Markush scope, no specific PDE4 IC₅₀ values are disclosed for this exact compound, and the patent does not provide head-to-head comparisons with now-standard PDE4 inhibitors such as roflumilast (IC₅₀ = 0.7 nM) or apremilast (IC₅₀ = 74 nM) [2].

PDE4 inhibition Inflammation Patent mapping

Recommended Research Applications for 3-(4-Benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Based on Available Evidence


Exploratory SAR Studies of dCTPase Inhibition with 3,5-Dimethylpyrazole RHS Modifications

The established dCTPase SAR framework [1] provides a solid reference landscape. Procuring this compound enables direct assessment of how the 3,5-dimethylpyrazole RHS influences dCTPase potency relative to the benzyl, thiophenyl, and propargyl analogs already characterized [1].

PDE4 Screening Campaigns Requiring Novel Benzoylpyridazine Chemotypes

As a congener of the patented benzoylpyridazine PDE4 inhibitor series [1], this compound can serve as a screening candidate in PDE4 biochemical assays. Its 3,5-dimethylpyrazole substitution differentiates it from the predominantly phenyl-substituted analogs in the patent literature [1], potentially offering altered isoform selectivity or ADME properties.

Chemical Biology Probe Development for Nucleotide Metabolism Enzymology

Given the demonstrated intracellular target engagement and synergy with 5‑azacytidine for structurally related piperazinylpyridazines [1], this compound represents a logical candidate for developing chemical probes to study dCTPase function in leukemia and other cancer models, once its own biochemical and cellular potency is experimentally confirmed.

Benchmarking Selectivity Against SCD1 and Other Off-Target Enzymes

The selectivity paradigm established for piperazinylpyridazines (>20-fold over SCD1 for certain analogs) [1] creates a framework for profiling this compound. Researchers can systematically evaluate whether the 3,5-dimethylpyrazole substitution improves or compromises selectivity relative to published comparators.

Quote Request

Request a Quote for 3-(4-benzoylpiperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.